molecular formula C16H21N3O2 B14924170 N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924170
M. Wt: 287.36 g/mol
InChI Key: SAKRZAJJFBONSJ-UHFFFAOYSA-N
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Description

N~4~-CYCLOHEXYL-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, multiple methyl groups, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-CYCLOHEXYL-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N~4~-CYCLOHEXYL-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N~4~-CYCLOHEXYL-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N4-CYCLOHEXYL-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and pyridine-based molecules. Examples are:

  • N-cyclohexyl-3-hydroxy-4-methoxybenzamide
  • N-cyclohexyl methylone

Uniqueness

N~4~-CYCLOHEXYL-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-cyclohexyl-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-10-9-13(14-11(2)18-21-15(14)17-10)16(20)19(3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3

InChI Key

SAKRZAJJFBONSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N(C)C3CCCCC3

Origin of Product

United States

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